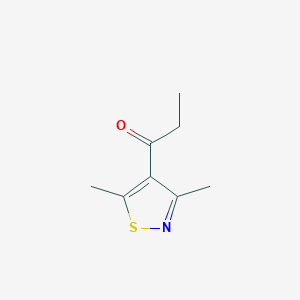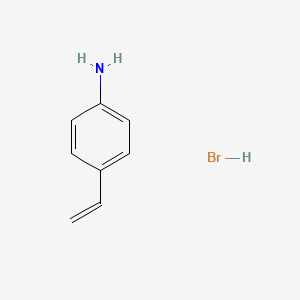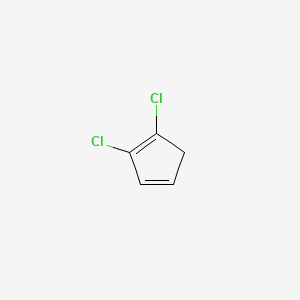
1,2-Dichlorocyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichlorocyclopenta-1,3-diene is a chemical compound with the molecular formula C₅H₄Cl₂ It is a derivative of cyclopentadiene, where two chlorine atoms are substituted at the 1 and 2 positions of the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichlorocyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of cyclopentadiene. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas (Cl₂) under controlled conditions. The reaction proceeds as follows:
C5H6+2Cl2→C5H4Cl2+2HCl
The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure selectivity for the 1,2-dichloro product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where cyclopentadiene is reacted with chlorine gas in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichlorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides.
Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace chlorine atoms with hydroxyl groups.
Electrophilic Addition: Hydrogen bromide (HBr) or hydrogen chloride (HCl) can be used to add across the double bonds.
Cycloaddition: Dienophiles such as maleic anhydride can react with this compound under thermal conditions to form cycloaddition products.
Major Products Formed
Substitution: Products such as 1,2-dihydroxycyclopenta-1,3-diene.
Addition: Products such as 1,2-dibromo-1,2-dichlorocyclopentane.
Cycloaddition: Products such as cyclohexene derivatives.
Scientific Research Applications
1,2-Dichlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dichlorocyclopenta-1,3-diene involves its reactivity with various chemical species. The compound’s double bonds and chlorine substituents make it susceptible to nucleophilic and electrophilic attacks. In cycloaddition reactions, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichlorocyclopentadiene: Similar structure but with chlorine atoms at the 1 and 3 positions.
1,2-Dibromocyclopenta-1,3-diene: Bromine atoms instead of chlorine.
Cyclopentadiene: The parent compound without any halogen substituents.
Uniqueness
1,2-Dichlorocyclopenta-1,3-diene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of chlorine atoms at the 1 and 2 positions makes it more reactive in substitution and addition reactions compared to its analogs.
Properties
CAS No. |
114736-58-2 |
|---|---|
Molecular Formula |
C5H4Cl2 |
Molecular Weight |
134.99 g/mol |
IUPAC Name |
1,2-dichlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H4Cl2/c6-4-2-1-3-5(4)7/h1-2H,3H2 |
InChI Key |
OTPLJXGYBKGLAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



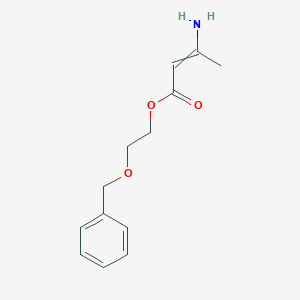

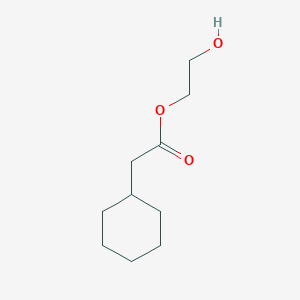
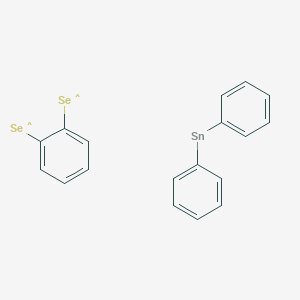
silane](/img/structure/B14305544.png)


![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)

![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
